Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-
Brand Name: Vulcanchem
CAS No.: 651027-12-2
VCID: VC16895518
InChI: InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(13(17)18)10(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C13H17BrF2O2Si
Molecular Weight: 351.26 g/mol

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-

CAS No.: 651027-12-2

Cat. No.: VC16895518

Molecular Formula: C13H17BrF2O2Si

Molecular Weight: 351.26 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- - 651027-12-2

Specification

CAS No. 651027-12-2
Molecular Formula C13H17BrF2O2Si
Molecular Weight 351.26 g/mol
IUPAC Name 2-bromo-3,5-difluoro-4-triethylsilylbenzoic acid
Standard InChI InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(13(17)18)10(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18)
Standard InChI Key FQCRIUFAVWYDNS-UHFFFAOYSA-N
Canonical SMILES CC[Si](CC)(CC)C1=C(C=C(C(=C1F)Br)C(=O)O)F

Introduction

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-, with the systematic name 2-bromo-3,5-difluoro-4-triethylsilylbenzoic acid, is a complex organic compound featuring a bromine atom and a triethylsilyl group attached to a benzoic acid structure. Its CAS number is 651027-12-2, and it has a molecular formula of C13_{13}H17_{17}BrF2_{2}O2_{2}Si, with a molecular weight of approximately 351.26 g/mol.

Synthesis and Reaction Conditions

The synthesis of benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-, involves several steps, including bromination and fluorination reactions. The choice of solvent and temperature control is crucial for optimizing yield and purity. Continuous flow synthesis techniques can be employed for scalability in industrial applications.

Applications in Organic Synthesis and Medicinal Chemistry

This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties. It can participate in various chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are commonly used to form carbon-carbon bonds from aryl halides.

Biological Activity and Mechanism of Action

Detailed studies using techniques like molecular docking or kinetic assays are necessary to elucidate the mechanisms of action of this compound. Its interaction with biological targets can be complex and requires further investigation.

Comparison with Related Compounds

Other related compounds, such as 2-bromo-3,5-dichlorobenzoic acid and 5-bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid, also exhibit unique properties and applications. For example, 2-bromo-3,5-dichlorobenzoic acid has a molecular weight of 269.90 g/mol and is used in various chemical reactions . 5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acid has a similar molecular weight to the compound but differs in its substitution pattern .

Comparison Table:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-C13_{13}H17_{17}BrF2_{2}O2_{2}Si351.26651027-12-2
2-Bromo-3,5-dichlorobenzoic acidC7_{7}H3_{3}BrCl2_{2}O2_{2}269.9015396-39-1
5-Bromo-2,4-difluoro-3-(triethylsilyl)benzoic acidC13_{13}H17_{17}BrF2_{2}O2_{2}Si351.26651027-08-6

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